

# Cisapride-13C,d3: An In-depth Technical Guide for Pharmacokinetic Research Applications

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## Compound of Interest

Compound Name: *Cisapride-13C,d3*

Cat. No.: *B562527*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cisapride-13C,d3** and its application in pharmacokinetic research. Cisapride is a gastroprokinetic agent that increases motility in the upper gastrointestinal tract. The use of its stable isotope-labeled counterpart, **Cisapride-13C,d3**, is critical for accurate and precise bioanalytical measurements in pharmacokinetic studies.

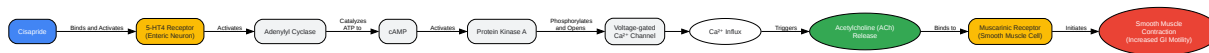
## Physicochemical Properties

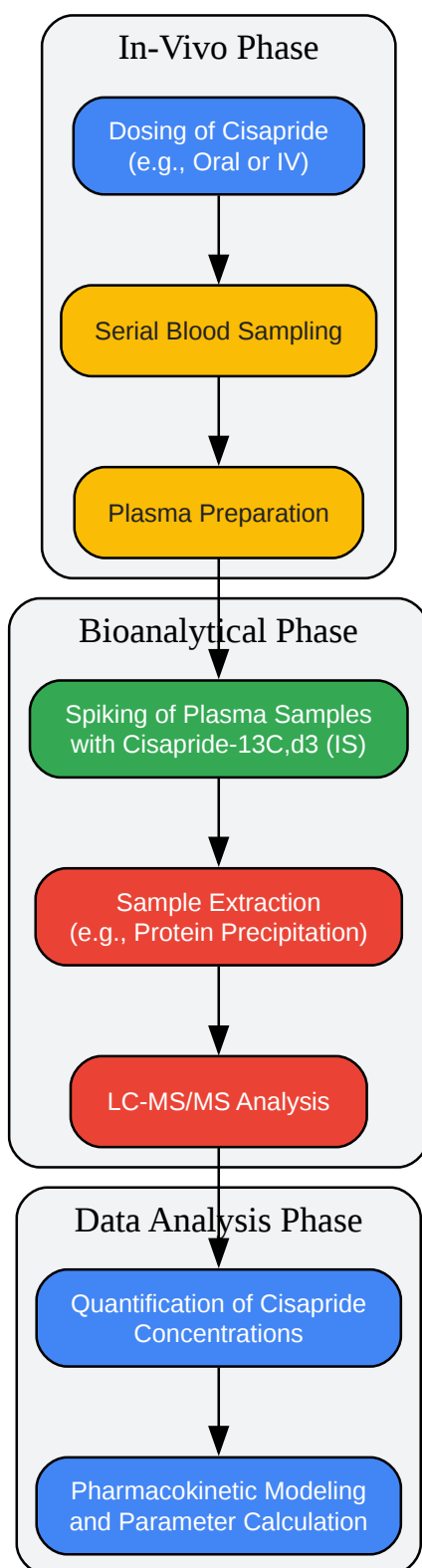
A stable isotope-labeled version of a drug, such as **Cisapride-13C,d3**, is designed to have the same chemical and physical properties as the parent drug, with the only difference being a higher mass due to the incorporated heavier isotopes. This subtle change in mass allows it to be differentiated by mass spectrometry while behaving identically in biological systems and during sample preparation.

| Property          | Cisapride  | Cisapride-13C,d3   |
|-------------------|--|--|
| Molecular Formula | C <sub>23</sub> H <sub>29</sub> ClFN <sub>3</sub> O <sub>4</sub> | C <sub>22</sub> <sup>13</sup> CH <sub>26</sub> d <sub>3</sub> ClFN <sub>3</sub> O <sub>4</sub> |
| Molecular Weight  | 465.95 g/mol   | 469.98 g/mol   |
| CAS Number        | 81098-60-4   | 1285970-69-5   |
| Appearance        | White to off-white crystalline powder                            | White to off-white crystalline powder  |
| Solubility        | Practically insoluble in water, soluble in methanol and ethanol  | Practically insoluble in water, soluble in methanol and ethanol                                |

## Mechanism of Action and Signaling Pathway

Cisapride acts as a selective serotonin 5-HT<sub>4</sub> receptor agonist in the gastrointestinal tract.[1][2] Activation of these receptors on enteric neurons enhances the release of acetylcholine from the myenteric plexus.[1][3] Acetylcholine, in turn, stimulates muscarinic receptors on smooth muscle cells, leading to increased gastrointestinal motility, including increased lower esophageal sphincter pressure, enhanced esophageal peristalsis, and accelerated gastric emptying.[2]





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## References

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